molecular formula C27H25BrClN3O B11138885 2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanone

2-(5-bromo-1H-indol-1-yl)-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanone

Cat. No.: B11138885
M. Wt: 522.9 g/mol
InChI Key: VOFNINAHQWGMBS-UHFFFAOYSA-N
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Description

2-(5-BROMO-1H-INDOL-1-YL)-1-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a brominated indole moiety and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-1-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the bromination of indole, followed by the introduction of the piperazine moiety. The final step involves the coupling of the chlorinated phenyl group to the piperazine intermediate. Common reagents used in these reactions include bromine, piperazine, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-1H-INDOL-1-YL)-1-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can result in a variety of functionalized indole compounds.

Scientific Research Applications

2-(5-BROMO-1H-INDOL-1-YL)-1-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-1H-INDOL-1-YL)-1-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1H-indol-1-yl)ethanol: Shares the brominated indole structure but lacks the piperazine and chlorinated phenyl groups.

    (5-Bromo-1H-indol-1-yl)-acetic acid ethyl ester: Contains the brominated indole but differs in the ester functional group.

Uniqueness

The uniqueness of 2-(5-BROMO-1H-INDOL-1-YL)-1-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its combination of the brominated indole, piperazine, and chlorinated phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C27H25BrClN3O

Molecular Weight

522.9 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C27H25BrClN3O/c28-23-8-11-25-22(18-23)12-13-32(25)19-26(33)30-14-16-31(17-15-30)27(20-4-2-1-3-5-20)21-6-9-24(29)10-7-21/h1-13,18,27H,14-17,19H2

InChI Key

VOFNINAHQWGMBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CN4C=CC5=C4C=CC(=C5)Br

Origin of Product

United States

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